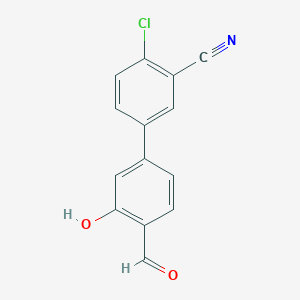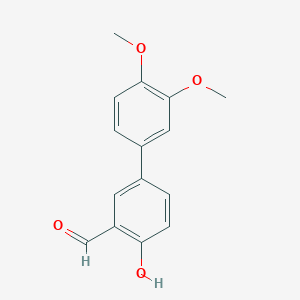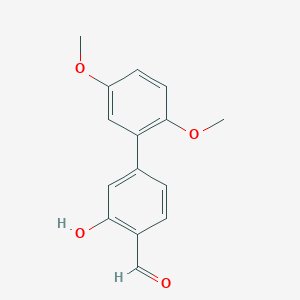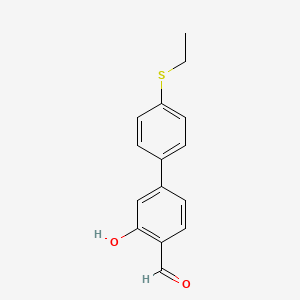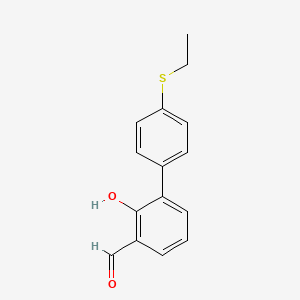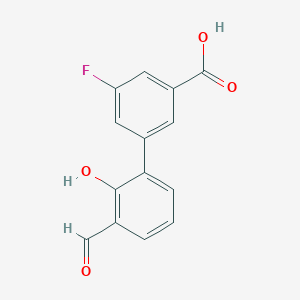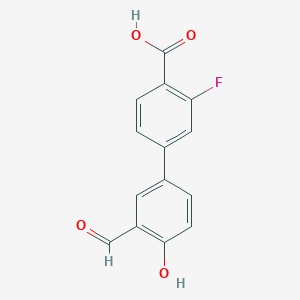
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% (5-FCFP-2-F) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in various chemical syntheses, as a fluorescent probe for imaging, and as a fluorescent label for tracking cellular processes. 5-FCFP-2-F is a highly versatile compound, and its use in scientific research is growing rapidly.
Applications De Recherche Scientifique
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is widely used in scientific research as a fluorescent probe for imaging and tracking cellular processes. It is also used as a reagent in various chemical syntheses, such as the synthesis of organic compounds, peptides, and proteins. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used as a fluorescent label to track the movement of molecules and to study enzyme kinetics.
Mécanisme D'action
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is an organic compound that has a fluorescence emission at a wavelength of 490 nm. The emission is due to a photo-induced electron transfer (PET) process, in which the compound acts as an electron donor. The PET process is initiated when the compound absorbs light at a wavelength of 350 nm. This absorption of light causes the electrons in the compound to become excited, and the excited electrons are then transferred to an acceptor molecule.
Biochemical and Physiological Effects
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used in various scientific studies to investigate the biochemical and physiological effects of the compound. It has been used to study the effects of the compound on cell proliferation and apoptosis, as well as its effects on cell migration, adhesion, and differentiation. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% has been used to study the effects of the compound on enzyme activity and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in laboratory experiments is that it is a highly versatile compound, which can be used for a variety of applications. Additionally, the compound is relatively inexpensive, and the synthesis is simple and can be easily scaled up for large-scale production. However, the compound is not very stable and can degrade over time. Additionally, the fluorescence emission of the compound is not very strong, and the signal may be difficult to detect in some experiments.
Orientations Futures
The use of 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% in scientific research is growing rapidly, and there are many potential future directions for the compound. These include using the compound as a fluorescent label for tracking the movement of molecules and for studying enzyme kinetics; using the compound as a fluorescent probe for imaging and tracking cellular processes; and using the compound as a reagent in various chemical syntheses. Additionally, 5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% could be used to study the effects of the compound on gene expression and enzyme activity, and its effects on cell proliferation and apoptosis. Furthermore, the compound could be used to study the effects of the compound on cell migration, adhesion, and differentiation.
Méthodes De Synthèse
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol, 95% is synthesized from 2-fluoro-5-nitrophenol and formic acid, in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature of 70-80°C, and the resulting product is a yellow crystalline solid. The reaction is simple and can be easily scaled up for large-scale production.
Propriétés
IUPAC Name |
4-fluoro-3-(4-formyl-3-hydroxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-12-4-3-9(14(18)19)5-11(12)8-1-2-10(7-16)13(17)6-8/h1-7,17H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOCEIDXKHYHAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)F)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685254 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Carboxy-2-fluorophenyl)-2-formylphenol | |
CAS RN |
1261988-31-1 |
Source


|
| Record name | 6-Fluoro-4'-formyl-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



